molecular formula C19H15Cl2N3O3S B2988357 2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005294-41-6

2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2988357
CAS No.: 1005294-41-6
M. Wt: 436.31
InChI Key: CZYRHWHJHBFVMC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a valuable tool in various experimental and industrial processes.

Scientific Research Applications

2,5-Dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: : The compound is used in material synthesis and as an intermediate in the production of other chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the relevant safety data sheets and follow appropriate safety precautions when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale chemical reactors, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and reagents are used to optimize yields and ensure the purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups to more reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

2,5-Dichloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups and structural features Similar compounds may include other benzamide derivatives or pyridazine-based compounds, but the presence of the ethylsulfonyl group and the dichloro substituents sets it apart

List of Similar Compounds

  • Benzamide derivatives: : Various benzamide compounds with different substituents.

  • Pyridazine-based compounds: : Compounds containing the pyridazine ring with different functional groups.

  • Sulfonyl-containing compounds: : Compounds with sulfonyl groups in different positions or with different substituents.

Properties

IUPAC Name

2,5-dichloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRHWHJHBFVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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